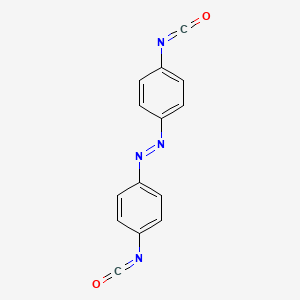
Diazene, bis(4-isocyanatophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(4-isocyanatophenyl)- typically involves the reaction of 4-isocyanatobenzene with a diazene precursor. One common method is the oxidation of hydrazine with hydrogen peroxide or air, which produces diazene. This diazene can then react with 4-isocyanatobenzene to form the desired compound .
Industrial Production Methods
Industrial production of Diazene, bis(4-isocyanatophenyl)- often involves large-scale oxidation reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, bis(4-isocyanatophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Amines.
Substitution: Ureas, carbamates.
Applications De Recherche Scientifique
Diazene, bis(4-isocyanatophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Diazene, bis(4-isocyanatophenyl)- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products. The diazene backbone can also participate in redox reactions, making the compound a versatile reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with different substituents, used in various applications including molecular switches.
Uniqueness
Diazene, bis(4-isocyanatophenyl)- is unique due to the presence of both diazene and isocyanate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
15324-95-5 |
|---|---|
Formule moléculaire |
C14H8N4O2 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
bis(4-isocyanatophenyl)diazene |
InChI |
InChI=1S/C14H8N4O2/c19-9-15-11-1-5-13(6-2-11)17-18-14-7-3-12(4-8-14)16-10-20/h1-8H |
Clé InChI |
IEKUVMPQNIDDPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


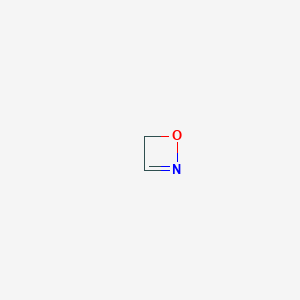

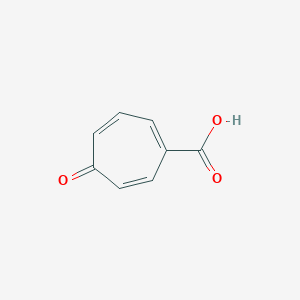
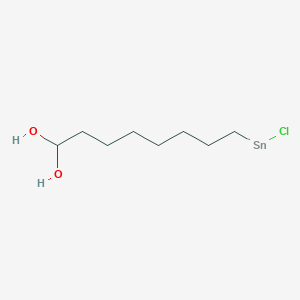
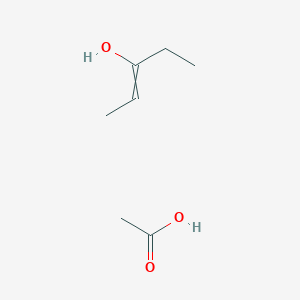
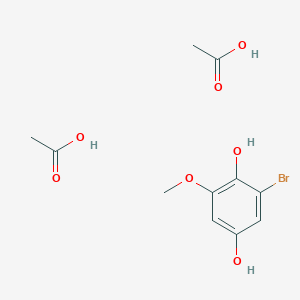


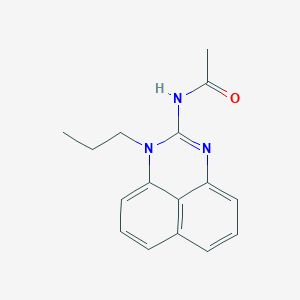
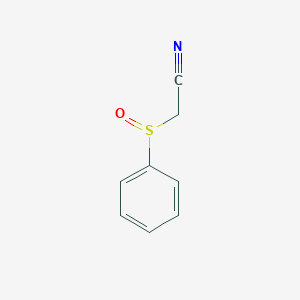
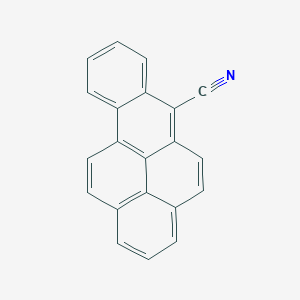
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
